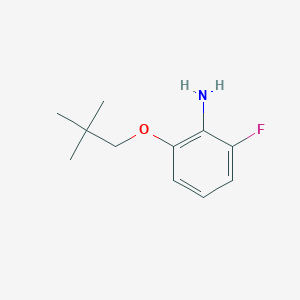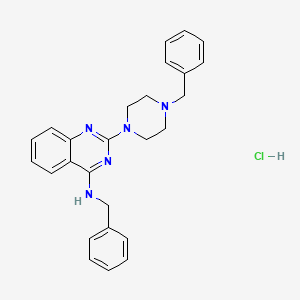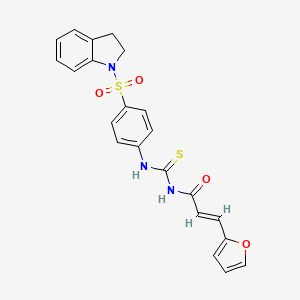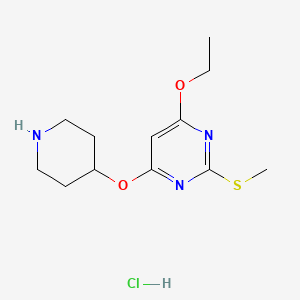
2-Fluoro-6-(neopentyloxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Fluoro-6-(neopentyloxy)aniline” is a chemical compound with the molecular formula C11H16FNO . It is used for research and development .
Molecular Structure Analysis
The molecular weight of “this compound” is 197.25 . For a detailed molecular structure analysis, advanced techniques like X-ray crystallography or NMR spectroscopy are typically used. Unfortunately, such detailed structural data for this specific compound is not available in the search results.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not found in the search results, anilines are generally involved in various chemical reactions. These include reactions with acids, bases, electrophiles, and oxidizing agents .Aplicaciones Científicas De Investigación
Monodentate Transient Directing Group in Synthesis
2-Fluoro-6-(neopentyloxy)aniline serves as a monodentate transient directing group (MonoTDG) in Ruthenium(II)-catalyzed direct ortho-C-H imidation of benzaldehydes. This process enables efficient and scalable synthesis of quinazoline and fused isoindolinone scaffolds, highlighting its importance in the development of new synthetic pathways for complex molecules (Wu et al., 2021).
Biomolecular Labeling
In the context of biomolecular labeling, aniline catalysis, involving compounds similar to this compound, has been shown to activate aromatic aldehydes towards nucleophilic attack by amines. This chemoselective ligation facilitates rapid and high-yielding labeling of peptides and proteins, offering significant advantages for bioconjugation chemistry (Dirksen & Dawson, 2008).
Fluorescence Quenching Studies
Fluorescence quenching studies of boronic acid derivatives by aniline in alcohols have shown negative deviations from the Stern–Volmer equation, providing insights into the conformational dynamics of these molecules in solution. This research could inform the design of fluorescence-based sensors and probes, where anilines like this compound play a critical role (Geethanjali et al., 2015).
Corrosion Inhibition
Aniline derivatives, including those structurally related to this compound, have been studied for their potential as copper corrosion inhibitors in acidic environments. Their effectiveness, which increases with concentration, suggests a promising application in materials science for protecting metal surfaces (Khaled & Hackerman, 2004).
Synthetic Methodologies
Research into synthetic methodologies has highlighted the use of aryl and hetarylboronic acid esters, related to the structure of this compound, in coupling reactions to access a broad range of tertiary and secondary anilines. This work underscores the compound's relevance in constructing sterically hindered anilines for various applications (Mailig et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
2-(2,2-dimethylpropoxy)-6-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO/c1-11(2,3)7-14-9-6-4-5-8(12)10(9)13/h4-6H,7,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMSNPCRKBTMNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COC1=C(C(=CC=C1)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide](/img/structure/B2714869.png)
![1-[(3-fluorophenyl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2714871.png)
![1-[(2-Amino-2-oxoethyl)carbamoyl]-4-fluorosulfonyloxybenzene](/img/structure/B2714872.png)


![4-[(1,3-benzothiazol-2-yl)formamido]-N-(quinolin-8-yl)butanamide](/img/structure/B2714877.png)

![N'-cycloheptyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2714879.png)


![2-ethoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2714883.png)

![N-(3-methoxyphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2714892.png)
![3-((4-isopropylphenyl)sulfonyl)-N-(4-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2714893.png)
